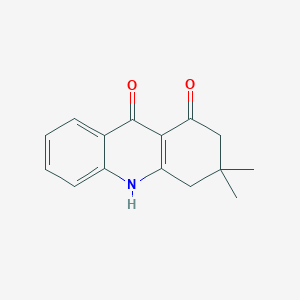
3,3-二甲基-2,3,4,10-四氢吖啶-1,9-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethyl-2,3,4,10-tetrahydroacridine-1,9-dione: is a heterocyclic compound belonging to the acridine family. Acridine derivatives have been actively researched for their potential therapeutic applications, including treatments for cancer, Alzheimer’s disease, and bacterial infections . This compound is characterized by its unique structure, which includes a tetrahydroacridine core with two ketone groups at positions 1 and 9, and two methyl groups at position 3.
科学研究应用
Chemistry:
In chemistry, 3,3-Dimethyl-2,3,4,10-tetrahydroacridine-1,9-dione is used as a precursor for synthesizing other acridine derivatives. Its unique structure allows for various modifications, making it a valuable compound for developing new materials and catalysts .
Biology and Medicine:
This compound has shown potential in biological and medical research, particularly in the development of therapeutic agents for cancer and Alzheimer’s disease. Its ability to intercalate into DNA and inhibit enzymes like acetylcholinesterase makes it a promising candidate for drug development .
Industry:
In the industrial sector, 3,3-Dimethyl-2,3,4,10-tetrahydroacridine-1,9-dione is used in the production of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various applications, including the development of luminescent materials .
作用机制
Target of Action
The primary target of 3,3-Dimethyl-2,3,4,10-tetrahydroacridine-1,9-dione, like other acridine derivatives, is DNA . Acridine derivatives are known to intercalate into the DNA structure, affecting its function and the function of related enzymes .
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . This involves the planar aromatic rings of the acridine derivative inserting themselves between the base pairs of the DNA double helix . This intercalation is driven by charge transfer and π-stacking interactions, which eventually cause the helical structure of the DNA to unwind .
Biochemical Pathways
The unwinding of the DNA structure disrupts the normal biological processes involving DNA and related enzymes . This disruption can affect a wide range of biochemical pathways, leading to various downstream effects. The specific pathways and effects would depend on the exact nature and location of the DNA being targeted.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific DNA and enzymes being targeted. Given the compound’s mode of action, it could potentially lead to the disruption of normal cellular processes, including dna replication and protein synthesis .
生化分析
Biochemical Properties
It is known that acridine derivatives, such as 3,3-Dimethyl-2,3,4,10-tetrahydroacridine-1,9-dione, can intercalate within DNA and RNA by forming hydrogen bonds and stacking between base pairs . This interaction can result in DNA cross-links and strand breaks .
Cellular Effects
Other tetrahydroacridine derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells
Molecular Mechanism
Acridine derivatives are known to intercalate within DNA and RNA, which can result in DNA cross-links and strand breaks . This can disrupt normal cellular processes and lead to cell death .
准备方法
Synthetic Routes and Reaction Conditions:
Methylation of Acridine: One common method involves the methylation of acridine using methyl iodide or methyl iodide ammonium under basic conditions.
Cyclization Reactions: Another approach involves cyclization reactions where precursors like 2,3,4,10-tetrahydroacridine are subjected to specific conditions to introduce the dimethyl and ketone groups.
Industrial Production Methods:
Industrial production methods often involve large-scale methylation and cyclization reactions, optimized for yield and purity. The use of catalysts and controlled reaction environments ensures the efficient production of 3,3-Dimethyl-2,3,4,10-tetrahydroacridine-1,9-dione .
化学反应分析
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products:
相似化合物的比较
9,10-Dihydro-9,9-dimethylacridine: This compound shares a similar acridine core but lacks the ketone groups at positions 1 and 9.
9-Amino-1,2,3,4-tetrahydroacridine: Known for its use as a cholinesterase inhibitor, this compound has an amino group at position 9 instead of the ketone groups.
Uniqueness:
3,3-Dimethyl-2,3,4,10-tetrahydroacridine-1,9-dione is unique due to its specific substitution pattern, which includes two methyl groups and two ketone groups.
属性
IUPAC Name |
3,3-dimethyl-4,10-dihydro-2H-acridine-1,9-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-15(2)7-11-13(12(17)8-15)14(18)9-5-3-4-6-10(9)16-11/h3-6H,7-8H2,1-2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKFWVXEAITYEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=O)C3=CC=CC=C3N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2369462.png)
![ethyl N-[(1-methoxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate](/img/structure/B2369464.png)
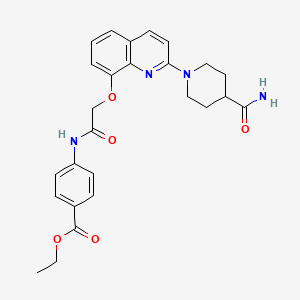
![4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2369469.png)
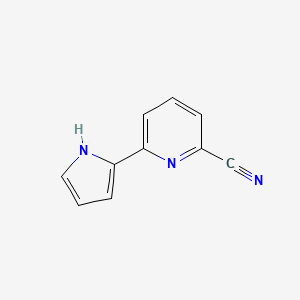
![9-Imino-10-(4-methyl-1,3-thiazol-2-yl)-7-sulfanyl-8-azaspiro[4.5]dec-6-ene-6-carbonitrile](/img/structure/B2369473.png)
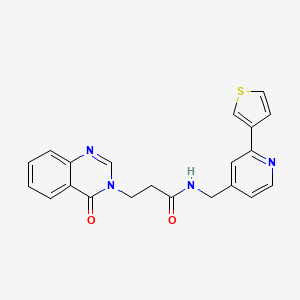
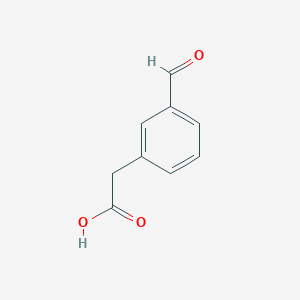
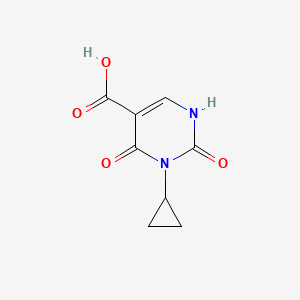
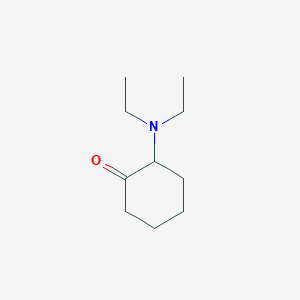
![1-(2-methyl-1H-indol-3-yl)-2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione](/img/structure/B2369480.png)
![N-(5-(benzo[d]thiazole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2369481.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2369483.png)
![9-(indolin-1-ylsulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2369484.png)
